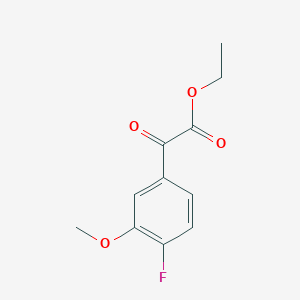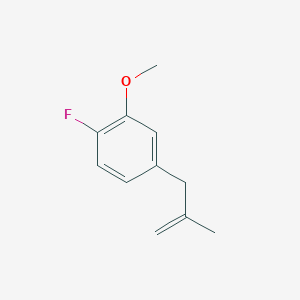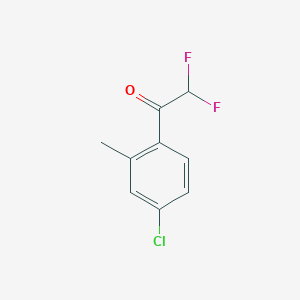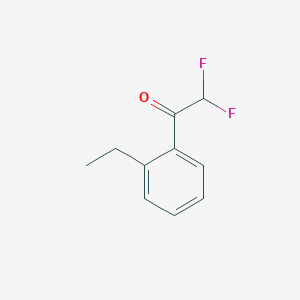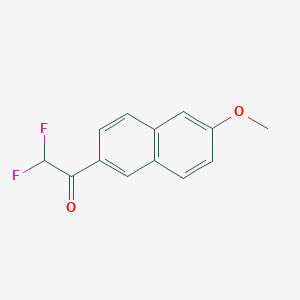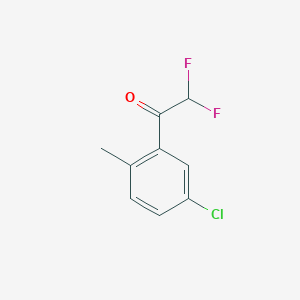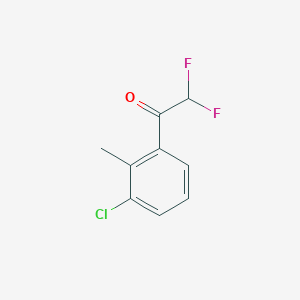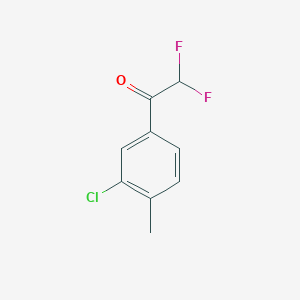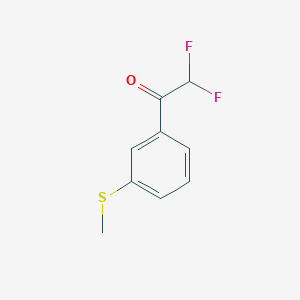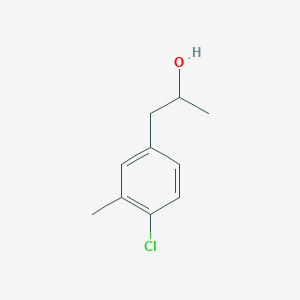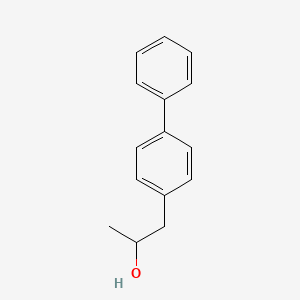
1-(4-Biphenyl)-2-propanol
Overview
Description
1-(4-Biphenyl)-2-propanol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Biphenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Biphenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ammonolysis of Epoxyl Compounds : A study by Suami, Tetsuo et al. (1956) discussed the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is closely related to the compound . They described several derivatives of this compound, highlighting its potential in synthetic chemistry applications.
Radiolytic-chain Dechlorination of Polychlorinated Biphenyls : Research by Sawai, Takeshi et al. (1974) explored the radiolysis of solutions containing polychlorinated biphenyls (PCBs) and potassium hydroxide in 2-propanol. They found that the 2-propoxide radical anion is critical in the chain-dechlorination reaction of PCBs in alkaline 2-propanol solutions, indicating potential environmental applications for similar compounds.
Properties of Monohydroxy Alcohols with a Single Phenyl Group : A study by Kołodziej, S. et al. (2020) looked at molecular dynamics of isomeric alcohols, including 1-(4-methylphenyl)-1-propanol. This research is significant for understanding the properties of monohydroxy alcohols with a phenyl group, which is relevant to the compound .
Asymmetric Synthesis of Antidepressant Drugs : Choi, Y. et al. (2010) conducted a study on 3-Chloro-1-phenyl-1-propanol, used as a chiral intermediate in synthesizing antidepressant drugs. The yeast reductase YOL151W was used for its high level of activity and enantioselectivity in the synthesis process.
Ferroelectric Liquid Crystals : Tsai, Wen-Liang et al. (1995) explored new ferroelectric liquid crystals containing 2(S)-[2(S)-methylbutyloxy]propanol moiety. Their study is relevant for the development of advanced materials in electronics and display technologies.
Liquid-Liquid Equilibrium for Aqueous Ternary Systems : Zafarani-Moattar, Mohammed Taghi et al. (2020) investigated the aqueous two-phase systems composed of 1-propanol or 2-propanol with choline bitartrate and water. This research is crucial for understanding the separation processes in pharmaceutical and chemical industries.
Catalytic Dechlorination of Polychlorinated Biphenyls : Ukisu, Y. et al. (1996) conducted research on the dechlorination of PCBs using carbon-supported noble metal catalysts in 2-propanol solutions. This study has implications for environmental remediation and pollution control.
Helicity Induction and Memory in Polyacetylene : Maeda, Katsuhiro et al. (2008) studied the helicity induction and memory in a polyacetylene bearing a biphenyl pendant. This research is important for the development of smart materials and molecular devices.
Photochemical Degradation of 1‐Propanol : Ferreira Santos, M. S. et al. (2019) explored the photochemical degradation of 1‐propanol using UV/H2O2. This study contributes to understanding the environmental fate of aliphatic alcohols.
properties
IUPAC Name |
1-(4-phenylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOUPYBMPQWHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



